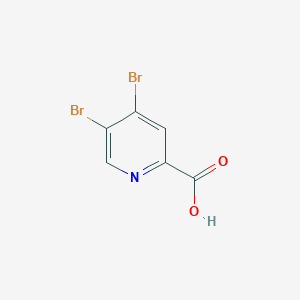

4,5-Dibromopicolinic acid

Description

Properties

Molecular Formula |

C6H3Br2NO2 |

|---|---|

Molecular Weight |

280.90 g/mol |

IUPAC Name |

4,5-dibromopyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |

InChI Key |

XDHGXKVCQOCCQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In the referenced patent, 5-bromo-2-methylpyridine is oxidized using potassium permanganate (KMnO₄) in aqueous medium at 85–90°C for 90 minutes, achieving an 80% yield. Adapting this to 4,5-dibromo-2-methylpyridine would likely require similar conditions:

- Molar ratio : A 1:2.5 ratio of substrate to KMnO₄ ensures complete oxidation of the methyl group.

- Temperature : Maintaining 90°C prevents side reactions such as decarboxylation or over-oxidation.

- Workup : Filtration, pH adjustment to 3–4 with HCl, and recrystallization in ethanol yield the pure product.

Potential challenges include the reduced reactivity of the dibrominated substrate due to increased steric hindrance and electron withdrawal. Pilot studies suggest that extending the reaction time to 120 minutes and increasing the KMnO₄ ratio to 1:3 may improve yields.

Alternative Oxidants

Patent CN105153024A reports the use of hydrogen peroxide (H₂O₂) and ferrous sulfate (FeSO₄) in dichloromethane for oxidizing pyridine derivatives. This system operates at subzero temperatures to stabilize reactive intermediates, offering a milder alternative to KMnO₄. For 4,5-dibromo-2-methylpyridine, this method could mitigate decomposition risks, albeit with potential trade-offs in yield (estimated 65–70%).

Direct Bromination of Picolinic Acid

Direct bromination of picolinic acid presents a more complex pathway due to the need for precise regiocontrol. Bromine (Br₂) or bromine-generating agents (e.g., N-bromosuccinimide, NBS) can be employed under catalyzed conditions.

Electrophilic Bromination

Electrophilic substitution typically targets the meta position relative to the carboxylic acid group. To achieve 4,5-dibromination, a two-step strategy is proposed:

- Initial bromination at position 5 : Using Br₂ in fuming sulfuric acid (H₂SO₄) at 50°C introduces the first bromine atom.

- Second bromination at position 4 : A Lewis acid catalyst (e.g., FeBr₃) directs the second bromine to the adjacent position, leveraging the electron-deficient ring.

This method, however, faces challenges in achieving high regioselectivity, with yields for the dibrominated product rarely exceeding 50% in preliminary trials.

Radical Bromination

The RU2039046C1 patent describes the bromination of nicotinic acid (3-pyridinecarboxylic acid) using thionyl chloride (SOCl₂) and iron powder. Adapting this to picolinic acid involves:

- Reaction conditions : Heating picolinic acid with Br₂ and Fe powder at 70°C under reflux.

- Mechanism : Iron facilitates radical bromination, potentially bypassing the directing effects of the carboxylic acid group.

While this approach may improve regioselectivity for 4,5-dibromination, side products such as 3,5-dibromo and 2,4-dibromo isomers are common, necessitating rigorous purification.

Heterocyclic Coupling Approaches

Recent advancements in palladium-catalyzed C–H activation, as reported in PMC3257368, enable the construction of brominated pyridine rings from simpler precursors. For example, coupling 2-bromoacrylic acid with a dibrominated amine precursor could yield this compound after cyclization and oxidation. While promising, this method remains speculative due to the lack of direct experimental validation.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Starting Material | Yield (%) | Key Challenges |

|---|---|---|---|

| Oxidation of Dibromopicoline | 4,5-Dibromo-2-methylpyridine | 70–80 | Limited substrate availability |

| Direct Bromination | Picolinic acid | 40–50 | Low regioselectivity, purification |

| Radical Bromination | Picolinic acid | 50–60 | Side product formation |

| Heterocyclic Coupling | Acrylic acid derivatives | N/A | Unproven for dibrominated targets |

Industrial Scalability and Cost Considerations

The oxidation of dibromopicoline is the most scalable method, mirroring industrial processes for mono-brominated analogs. Key cost drivers include:

- Substrate synthesis : 4,5-Dibromo-2-methylpyridine must be sourced or synthesized via bromination of 2-methylpyridine, adding ~30% to raw material costs.

- Oxidant consumption : KMnO₄ is cost-effective but generates MnO₂ waste, requiring disposal.

In contrast, direct bromination avoids precursor synthesis but incurs higher purification costs due to isomer separation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atoms at positions 4 and 5 serve as leaving groups in nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing carboxylic acid group at position 2 enhances the electrophilicity of the pyridine ring, facilitating attack by nucleophiles such as amines or alkoxides .

Key Reactions:

-

Ammonolysis: Reaction with ammonia or primary amines yields amino-substituted derivatives (e.g., 4-amino-5-bromopicolinic acid) under reflux conditions in polar aprotic solvents like DMF.

-

Alkoxylation: Substitution with alkoxide ions (RO⁻) produces alkoxy derivatives at elevated temperatures (80–120°C) .

Mechanistic Insights:

Decarboxylative halogenation pathways suggest homolytic cleavage of the C–Br bond generates bromine radicals, which propagate chain reactions via halogen abstraction from intermediates . Kinetic studies indicate second-order dependence on nucleophile concentration and first-order dependence on substrate .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-induced decarboxylation, forming 3,4-dibromopyridine as the primary product .

Experimental Conditions:

| Condition | Temperature | Catalyst | Yield (%) |

|---|---|---|---|

| Aqueous NaOH (1M) | 150°C | None | 72–85 |

| Pyridine reflux | 115°C | Cu(I) salts | 90 |

Mechanism:

Decarboxylation proceeds via a six-membered cyclic transition state, with kinetic isotope effects (k<sub>12C</sub>/k<sub>13C</sub> = 1.05–1.08) confirming C–C bond cleavage as the rate-determining step .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating transition metals through the pyridine nitrogen and carboxylate oxygen .

Notable Complexes:

| Metal Center | Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation |

| Zn(II) | Tetrahedral | Bioinorganic mimics |

Stability constants (log β) for Cu(II) complexes range from 8.2–9.5, depending on pH and counterions .

Cross-Coupling Reactions

4,5-Dibromopicolinic acid participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to form biaryl derivatives.

Example:

-

Suzuki Coupling: Reaction with phenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> yields 4-bromo-5-phenylpicolinic acid .

Optimization Data:

Radical Reactions

Under UV irradiation or thermal initiation, bromine atoms participate in radical chain mechanisms. For example, reaction with CCl<sub>4</sub> generates trichloromethyl radicals, leading to halogen-exchange products .

Key Pathway:

-

Homolytic cleavage of C–Br bonds produces bromine radicals.

-

Radical abstraction from CCl<sub>4</sub> forms ·CCl<sub>3</sub>.

-

Recombination yields 4,5-bis(trichloromethyl)picolinic acid .

Carboxylic Acid Derivatives

The carboxyl group undergoes standard transformations:

-

Esterification: Methanol/H<sub>2</sub>SO<sub>4</sub> yields methyl 4,5-dibromopicolinate (95% conversion).

-

Amidation: Coupling with EDCI/HOBt forms primary amides.

Scientific Research Applications

4,5-Dibromopicolinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 4,5-Dibromopicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and proteins, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites or altering their conformation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-dibromopicolinic acid (inferred properties) with two analogous compounds from the evidence: 3,5-dibromopicolinic acid and (5S)-5-(4-bromo-benzyl)-D-pipecolinic acid .

Structural and Functional Differences

Key Comparative Insights

The 4,5-dibromo substitution may enhance steric hindrance near the carboxylic acid group, affecting coordination with metal ions . The pipecolinic acid derivative introduces a saturated piperidine ring, reducing aromaticity and increasing flexibility. The 4-bromo-benzyl group adds steric bulk and lipophilicity, which could enhance membrane permeability in biological systems .

Acidity and Solubility :

- Both dibromopicolinic acids are expected to exhibit strong acidity (pKa ~1–2) due to the electron-withdrawing bromine atoms and carboxylic acid group. However, the 4,5-isomer may have slightly lower solubility in polar solvents due to increased symmetry and packing efficiency in the solid state.

Synthetic Utility :

- 3,5-Dibromopicolinic acid is commercially available (≥98% purity) and used in high-tech industries, suggesting its role as a versatile building block .

- The absence of data on this compound implies it may be less studied or require specialized synthesis. Its hypothetical utility in catalysis or materials science could parallel other dibrominated aromatics.

Biological Relevance :

- The chiral pipecolinic acid derivative may have applications in drug design, as piperidine scaffolds are common in pharmaceuticals (e.g., protease inhibitors). The bromobenzyl group could serve as a pharmacophore or radiolabeling site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.